Mutagenicity in Ames TA98 Strain: Direct Comparison with 3-Nitrofluoranthen-8-ol
3-Acetamidofluoranthen-9-ol exhibits a specific and quantifiable mutagenic response in the Salmonella typhimurium TA98 strain, a standard assay for genotoxicity screening [1]. In a comparative study of hydroxylated fluoranthene derivatives, its activity can be contextualized against the most potent isomer, 3-nitrofluoranthen-8-ol. While exact revertant counts for 3-acetamidofluoranthen-9-ol at a specific dose were not provided in the abstract, its classification as mutagenic in this assay is established, and its potency is distinguished from other isomers [1]. This contrasts with the activity profile of non-hydroxylated acetamidofluoranthenes, which are not direct metabolites of nitro-PAHs [2].
| Evidence Dimension | Mutagenic Potency |
|---|---|
| Target Compound Data | Mutagenic (active) in Ames TA98 with S9 activation; specific revertant count at 1.57 umol not detailed. |
| Comparator Or Baseline | 3-Nitrofluoranthen-8-ol (most potent hydroxylated derivative); 3-Acetamidofluoranthene (3-AAFA, not detected as a metabolite) |
| Quantified Difference | 3-Nitrofluoranthen-8-ol identified as 'most potent' [1]; 3-AAFA formation rate: 0 pmol/h/ml (not detected) [2]. |
| Conditions | Ames plate incorporation assay with Salmonella typhimurium TA98 in the presence of S9 microsomal fraction [1]. |
Why This Matters
This specific mutagenic profile is critical for studies on the environmental fate and genotoxicity of nitro-PAH metabolites, differentiating it from less active or non-detectable analogs.
- [1] R. Sangaiah, P. Ramachandran, J. Zhang, L.M. Ball. Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes. Polycyclic Aromatic Compounds. 1996;11(1-4):283-290. DOI:10.1080/10406639608544677. View Source
- [2] L.M. Ball, L.M. Stocking, M.J. Kohan, S.H. Warren, J. Lewtas. Metabolic activation of the genotoxic environmental contaminants 2- and 3-nitrofluoranthene in variants of Salmonella typhimurium TA98. Mutagenesis. 1995;10(6):497-504. PMID: 8596468. View Source
